molecular formula C19H19I3N2O4 B14713987 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)valeric acid CAS No. 22714-25-6

2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)valeric acid

Cat. No.: B14713987
CAS No.: 22714-25-6
M. Wt: 720.1 g/mol
InChI Key: MWIJULOLZFZDSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)valeric acid typically involves multiple steps, starting with the iodination of phenyl rings followed by amination and acylation reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)valeric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)valeric acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)valeric acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the amine and carboxylic acid groups can form hydrogen bonds with target proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-2,4,6-triiodophenyl)propionic acid
  • 2-(3-Amino-2,4,6-triiodophenyl)butyric acid
  • 2-(3-Acetylamino-2,4,6-triiodophenyl)valeric acid

Uniqueness

Compared to similar compounds, 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)valeric acid stands out due to its unique combination of functional groups and structural complexity.

Properties

CAS No.

22714-25-6

Molecular Formula

C19H19I3N2O4

Molecular Weight

720.1 g/mol

IUPAC Name

2-[3-[[2-(3-amino-2,4,6-triiodophenyl)acetyl]amino]phenoxy]pentanoic acid

InChI

InChI=1S/C19H19I3N2O4/c1-2-4-15(19(26)27)28-11-6-3-5-10(7-11)24-16(25)8-12-13(20)9-14(21)18(23)17(12)22/h3,5-7,9,15H,2,4,8,23H2,1H3,(H,24,25)(H,26,27)

InChI Key

MWIJULOLZFZDSQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)OC1=CC=CC(=C1)NC(=O)CC2=C(C(=C(C=C2I)I)N)I

Origin of Product

United States

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